molecular formula C30H34N2O2 B15152636 N-(1-benzoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylheptanamide

N-(1-benzoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylheptanamide

Cat. No.: B15152636
M. Wt: 454.6 g/mol
InChI Key: YFGGNUAZBVQXIN-UHFFFAOYSA-N
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Description

N-(1-benzoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylheptanamide is a complex organic compound with a unique structure that includes a quinoline ring, a benzoyl group, and a heptanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylheptanamide typically involves multiple steps, starting with the preparation of the quinoline ring system. The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Once the quinoline ring is prepared, it undergoes further functionalization to introduce the benzoyl and heptanamide groups. This can be achieved through Friedel-Crafts acylation to introduce the benzoyl group, followed by amide formation using heptanoic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Skraup synthesis and automated systems for the subsequent functionalization steps.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylheptanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the quinoline ring or the benzoyl group.

    Reduction: Reduction can occur at the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring and the benzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., bromine) for electrophilic substitution and nucleophiles (e.g., amines) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline ring can lead to quinoline N-oxide, while reduction of the benzoyl group can yield benzyl alcohol derivatives.

Scientific Research Applications

N-(1-benzoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylheptanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological systems due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylheptanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylpropanamide: Similar structure but with a shorter alkyl chain.

    N-(1-benzoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylbutanamide: Another similar compound with a different alkyl chain length.

Uniqueness

N-(1-benzoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylheptanamide is unique due to its specific combination of functional groups and the length of its heptanamide chain, which may confer distinct biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C30H34N2O2

Molecular Weight

454.6 g/mol

IUPAC Name

N-(1-benzoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylheptanamide

InChI

InChI=1S/C30H34N2O2/c1-3-4-5-12-21-29(33)32(25-17-10-7-11-18-25)28-22-23(2)31(27-20-14-13-19-26(27)28)30(34)24-15-8-6-9-16-24/h6-11,13-20,23,28H,3-5,12,21-22H2,1-2H3

InChI Key

YFGGNUAZBVQXIN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)N(C1CC(N(C2=CC=CC=C12)C(=O)C3=CC=CC=C3)C)C4=CC=CC=C4

Origin of Product

United States

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